molecular formula C27H25N5O3 B2875048 2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3,5-dimethylphenyl)acetamide CAS No. 1105240-93-4

2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3,5-dimethylphenyl)acetamide

Cat. No. B2875048
CAS RN: 1105240-93-4
M. Wt: 467.529
InChI Key: WVOYBRDJPSSDDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These types of compounds have been studied for their potential as c-Met kinase inhibitors , which could have implications in cancer treatment.


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been synthesized by reacting derivatives of 2-aminobenzohydrazide with several hydrochlorides of aromatic amidines .


Molecular Structure Analysis

The compound is likely to have a complex structure due to the presence of multiple rings including a triazolo and a quinoxaline ring .

Scientific Research Applications

Diversified Synthesis Applications

Synthetic Methodologies and Scaffold Development : The diversified synthesis of 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives showcases the potential of such compounds in developing complex fused tricyclic scaffolds. This method employs a Ugi four-component reaction, followed by a copper-catalyzed tandem reaction, highlighting the compound's utility in creating structurally varied scaffolds for further pharmacological exploration (Y. An et al., 2017).

Antimicrobial and Antifungal Activities

Antimicrobial Properties : A study on substituted quinoxalines, including triazolo and ditriazoloquinoxaline derivatives, revealed potent antibacterial activity against various bacterial strains. This suggests that compounds with a triazoloquinoxaline core could serve as effective agents in combating bacterial infections, thus providing a foundation for the development of new antibiotics (M. Badran et al., 2003).

Antioxidant Activities

Anti-Lipid Peroxidation : The synthesis of new compounds, such as 2,9-dimethyl-4H-oxazolo[5’,4’:4,5]pyrano[3,2-f]quinolin-4-one, and their preliminary biological tests show significant anti-lipid peroxidation activity. This indicates that similar compounds could be explored for their antioxidant properties, potentially leading to the development of treatments for diseases associated with oxidative stress (Evangelia-Eirini N. Vlachou et al., 2023).

Scaffold for Drug Design

Drug Design and Development : The complex structures of triazoloquinoxaline derivatives provide a versatile scaffold for the design of selective human A3 adenosine receptor antagonists. These compounds, through structural modification, exhibit potent and selective antagonistic activities, demonstrating the chemical's utility in drug design and the development of new therapeutic agents (D. Catarzi et al., 2005).

Future Directions

The future research directions could involve further investigation into the potential of this compound and similar derivatives as c-Met kinase inhibitors . This could have significant implications in the development of new treatments for cancer.

properties

IUPAC Name

2-[4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N5O3/c1-16-12-17(2)14-20(13-16)28-24(33)15-31-27(34)32-22-10-6-5-9-21(22)29-26(25(32)30-31)35-23-11-7-8-18(3)19(23)4/h5-14H,15H2,1-4H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVOYBRDJPSSDDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC(=CC(=C5)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.